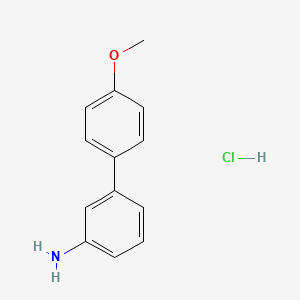

3-Amino-4'-methoxybiphenyl hydrochloride

Description

Historical Context of Biphenyl (B1667301) Derivatives Synthesis

The journey to synthesize biphenyl derivatives has a rich history spanning over a century, marked by the development of seminal name reactions that are still fundamental to organic chemistry today. Early methods often required harsh conditions and offered limited control over the final product.

One of the foundational methods is the Ullmann reaction , first reported by Fritz Ullmann in 1901. acs.org This reaction traditionally involves the copper-promoted coupling of two aryl halides at high temperatures to form a symmetrical biaryl. rsc.org While groundbreaking, the classic Ullmann reaction was often plagued by the need for stoichiometric amounts of copper and high reaction temperatures. acs.orgrsc.org

Another key historical method is the Gomberg-Bachmann reaction , developed by Moses Gomberg and Werner Emmanuel Bachmann in 1924. wisdomlib.org This reaction proceeds via the coupling of an aryl diazonium salt with another aromatic compound, typically through a radical-mediated mechanism. wisdomlib.orgnih.gov Although it provided a pathway to unsymmetrical biphenyls, the yields were often low due to competing side reactions. wisdomlib.org

The landscape of biphenyl synthesis was revolutionized by the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , first published by Akira Suzuki in 1979, has become one of the most powerful and widely used methods for creating carbon-carbon bonds. frontiersin.orgmdpi.com This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. mdpi.combeilstein-journals.org Its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of boronic acids have made it an indispensable tool for synthesizing complex biphenyl derivatives. beilstein-journals.org

A timeline of key synthetic developments is outlined below:

| Year | Reaction | Key Features |

| 1901 | Ullmann Reaction | Copper-catalyzed coupling of aryl halides. acs.org |

| 1924 | Gomberg-Bachmann Reaction | Aryl-aryl coupling via a diazonium salt. wisdomlib.org |

| 1979 | Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of organoboron compounds and organohalides. frontiersin.org |

These and other coupling reactions, such as the Negishi and Stille couplings, have provided chemists with a robust toolbox for the precise construction of substituted biphenyls, paving the way for advanced research and applications.

Importance of Functionalized Biphenyl Scaffolds in Modern Organic Synthesis

Functionalized biphenyl scaffolds are of paramount importance in modern organic synthesis due to their presence in a wide range of biologically active molecules and functional materials. The biphenyl core provides a semi-rigid structure that can position appended functional groups in a well-defined three-dimensional space, which is crucial for molecular recognition and biological activity.

In medicinal chemistry and drug discovery , the biphenyl moiety is a cornerstone. Its structural properties allow it to mimic or interact with biological targets effectively. For instance, the angiotensin II receptor antagonist Losartan, used to treat high blood pressure, features a biphenyl scaffold. The ability to easily modify the substitution pattern on the biphenyl rings allows for the fine-tuning of a drug's pharmacological properties, such as its potency, selectivity, and metabolic stability.

In materials science , biphenyl derivatives are integral to the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. nih.gov The rigid nature of the biphenyl unit contributes to the thermal stability and desirable electronic properties of these materials. For example, cyanobiphenyls were key components in early liquid crystal displays (LCDs). nih.gov

Furthermore, chiral biphenyl derivatives, which exhibit atropisomerism due to restricted rotation around the central single bond, are widely used as privileged ligands in asymmetric catalysis. wisdomlib.org Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which is a binaphthyl analog of biphenyls, are crucial for synthesizing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.

Overview of Amino- and Methoxy-Substituted Biphenyls in Chemical Research

The introduction of amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups onto a biphenyl scaffold significantly influences its electronic properties, reactivity, and potential applications. These functional groups are common in natural products and are strategically incorporated by chemists to modulate a molecule's characteristics.

The amino group is a versatile functional handle. It is a weak base and a strong activating group in electrophilic aromatic substitution reactions. Its presence can dramatically increase the electron density of the aromatic ring it is attached to. In a research context, the amino group can serve as a site for further chemical modification, allowing for the attachment of other molecular fragments through amide bond formation or other reactions. Substituted biphenyl anilines are important precursors for dyes, organometallic complexes, and pharmaceuticals.

The methoxy group is an electron-donating group due to the resonance effect of the oxygen's lone pairs, which also activates the aromatic ring towards electrophilic substitution. However, it is less activating than an amino group. The methoxy group can influence a molecule's conformation and its ability to form hydrogen bonds (acting as a hydrogen bond acceptor). acs.org In drug design, a methoxy group can improve a compound's metabolic stability by blocking a potential site of oxidation and can enhance its solubility and cell permeability characteristics.

Together, the presence of both amino and methoxy groups on a biphenyl scaffold creates a molecule with distinct electronic and steric properties. The interplay between the electron-donating nature of both groups and their positions on the two rings can lead to unique reactivity and biological activity. For example, these compounds can be precursors to highly substituted fluorenones, an important class of aromatic natural products with diverse biological activities. The specific compound, 3-Amino-4'-methoxybiphenyl hydrochloride , combines these features. The amino group is positioned at the 3-position of one ring, and the methoxy group is at the 4'-position of the second ring. The hydrochloride salt form indicates that the basic amino group has been protonated, which typically enhances water solubility. While detailed experimental data on this specific compound is limited in publicly accessible literature, its structure suggests it serves as a valuable building block in organic synthesis, potentially for creating more complex molecules with applications in medicinal chemistry or materials science.

Below is a table summarizing the general properties of a related, non-hydrochloride analog, 3-Amino-4'-methoxybiphenyl.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

| Note: This data is for the free base form, not the hydrochloride salt. Specific experimental data for this compound is not readily available. |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-methoxyphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIGUYMDOVTEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 3 Amino 4 Methoxybiphenyl Hydrochloride

Mechanistic Pathways of Biphenyl (B1667301) Ring Formation

The construction of the biphenyl core of 3-Amino-4'-methoxybiphenyl hydrochloride is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent mechanistic pathways for this transformation are the Suzuki-Miyaura coupling and the Ullmann reaction.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds and is widely used for synthesizing substituted biphenyls. nih.govacsgcipr.org The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0) species (see Figure 1). The synthesis of 3-Amino-4'-methoxybiphenyl via this route would likely involve the coupling of a 3-haloaniline derivative (e.g., 3-bromoaniline (B18343) or 3-chloroaniline) with 4-methoxyphenylboronic acid.

The catalytic cycle comprises three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-haloaniline. This is often the rate-determining step. diva-portal.org The electron-donating nature of the amino group at the meta position can influence the rate of this step.

Transmetalation: The organic group from the organoboron reagent (4-methoxyphenyl) is transferred to the palladium(II) center, displacing the halide. This step typically requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. acs.orgresearchgate.net

Reductive Elimination: The two organic moieties on the palladium center (3-aminophenyl and 4-methoxyphenyl) couple and are eliminated from the metal, forming the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Ullmann Reaction: The Ullmann reaction is a copper-catalyzed method for forming aryl-aryl bonds. organic-chemistry.org The classical Ullmann reaction involves the coupling of two aryl halides in the presence of stoichiometric copper at high temperatures. organic-chemistry.org Modern variations often use catalytic amounts of copper with ligands to facilitate the reaction under milder conditions. The synthesis of 3-Amino-4'-methoxybiphenyl via an Ullmann-type reaction could involve the coupling of a 3-haloaniline with a 4-haloanisole or the coupling of a 3-haloaniline with a phenoxide.

The mechanism of the Ullmann reaction is less universally agreed upon than the Suzuki-Miyaura coupling. However, it is generally believed to involve the formation of an organocopper intermediate. organic-chemistry.org One proposed pathway involves the oxidative addition of an aryl halide to a Cu(I) species, followed by a second oxidative addition or a reaction with another organocopper intermediate, and finally reductive elimination to form the biphenyl product. organic-chemistry.org

Role of Catalysts, Ligands, and Additives in Reaction Mechanisms

The efficiency and selectivity of biphenyl synthesis are critically dependent on the choice of catalyst, ligands, and additives.

Catalysts:

Palladium Catalysts (Suzuki-Miyaura): A variety of palladium sources can be used, including Pd(0) complexes like Pd(PPh₃)₄ or Pd₂(dba)₃, and Pd(II) salts such as Pd(OAc)₂ or PdCl₂, which are reduced in situ to the active Pd(0) species. acsgcipr.orglibretexts.org The choice of palladium precursor can influence the catalyst's activity and stability.

Copper Catalysts (Ullmann): Traditionally, copper powder or copper salts (e.g., CuI, CuBr) are used. organic-chemistry.org In modern Ullmann-type reactions, the use of soluble copper catalysts, often in combination with ligands, allows for milder reaction conditions and lower catalyst loadings.

Ligands: Ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

For Suzuki-Miyaura Coupling: Phosphine (B1218219) ligands are the most common class of ligands used. libretexts.org Electron-rich and bulky phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos), are particularly effective for coupling challenging substrates like electron-rich anilines. researchgate.net These ligands promote the oxidative addition step and facilitate the reductive elimination. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering strong electron donation and steric bulk. acsgcipr.org

For Ullmann Reaction: Diamines, amino alcohols, and diketones are common ligands that can accelerate the reaction and allow for lower temperatures. researchgate.net These ligands are thought to solubilize the copper species and facilitate the oxidative addition and reductive elimination steps.

Additives (Bases): In the Suzuki-Miyaura reaction, a base is essential for the transmetalation step. chemistryviews.org The base activates the organoboron compound by forming a more nucleophilic boronate species. acs.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can be critical, especially when dealing with substrates containing sensitive functional groups like a free amino group, which can react with the base. nih.gov Computational studies have highlighted the complex role of the base, which can interact with both the palladium complex and the organoboronic acid. acs.org

| Component | Role in Suzuki-Miyaura Coupling | Examples |

| Catalyst | Provides the active metal center for the catalytic cycle. | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the catalyst, enhances reactivity, and influences selectivity. | PPh₃, P(t-Bu)₃, SPhos, XPhos, NHCs |

| Base | Activates the organoboron reagent for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

Radical and Ionic Mechanisms in Biphenyl Synthesis

While the Suzuki-Miyaura and Ullmann reactions are generally depicted as proceeding through ionic, organometallic intermediates, the possibility of radical pathways has also been considered.

In the context of the Ullmann reaction , particularly under classical high-temperature conditions, single-electron transfer (SET) mechanisms leading to the formation of aryl radical intermediates have been proposed. researchgate.net However, mechanistic studies using radical traps and probes have often yielded results inconsistent with a purely radical pathway, suggesting that if radical species are involved, they likely exist within a solvent cage or are short-lived. researchgate.net

For the Suzuki-Miyaura reaction , the consensus is that the reaction proceeds primarily through a two-electron, ionic pathway involving Pd(0)/Pd(II) intermediates. nih.govacsgcipr.org The well-defined steps of oxidative addition, transmetalation, and reductive elimination are characteristic of an ionic mechanism. While radical side reactions can occur under certain conditions, they are not considered part of the main productive catalytic cycle.

It is important to note that some modern C-C bond-forming reactions intentionally utilize radical intermediates generated through photoredox or other means, but these are distinct from the classical cross-coupling reactions typically employed for the synthesis of biphenyls like 3-Amino-4'-methoxybiphenyl.

Regioselectivity and Stereoselectivity in Amino-Methoxybiphenyl Derivatization

Regioselectivity: The synthesis of 3-Amino-4'-methoxybiphenyl requires precise control over the regioselectivity of the cross-coupling reaction. This is achieved by using precursors with the halogen and boron functionalities at the desired positions. For a Suzuki-Miyaura coupling, the precursors would be a 3-haloaniline and 4-methoxyphenylboronic acid. The regioselectivity is therefore pre-determined by the substitution pattern of the starting materials.

In cases where a dihaloarene is used, the regioselectivity of the first coupling can be influenced by the electronic and steric properties of the substrate. For instance, in a dihalobenzene, oxidative addition of palladium will preferentially occur at the more reactive carbon-halogen bond (I > Br > Cl). diva-portal.org Furthermore, the electronic nature of other substituents on the ring can direct the regioselectivity of the coupling.

Stereoselectivity: Since the biphenyl product, 3-Amino-4'-methoxybiphenyl, is achiral, stereoselectivity is not a factor in its synthesis. However, in the synthesis of certain substituted biphenyls that exhibit atropisomerism (chirality arising from restricted rotation around the C-C single bond), stereoselectivity becomes a critical consideration. This is typically relevant for biphenyls with bulky substituents at the ortho positions, which is not the case for 3-Amino-4'-methoxybiphenyl.

Advanced Spectroscopic and Structural Characterization Techniques in Biphenyl Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular framework of 3-Amino-4'-methoxybiphenyl hydrochloride.

The ¹H NMR spectrum provides a map of all hydrogen atoms. For this compound, distinct signals are expected for the methoxy (B1213986) group protons and the protons on the two separate aromatic rings. The integration of these signals confirms the number of protons in each unique environment, while the splitting patterns (e.g., singlet, doublet, triplet) reveal the number of neighboring protons, helping to establish their relative positions. The protons on the amino group (-NH3⁺) may appear as a broad singlet and could be exchangeable with deuterium (B1214612) in D₂O.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Due to the molecule's asymmetry, 13 distinct signals are anticipated for the 13 carbon atoms in the biphenyl (B1667301) framework and the methoxy group. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment, influenced by the electron-donating amino and methoxy substituents.

The following table presents the anticipated NMR data for the free base form, 3-Amino-4'-methoxybiphenyl, which is typically observed in common NMR solvents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data

| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 7.15, d, 1H | 115.2 |

| 4 | 6.80, dd, 1H | 116.0 |

| 5 | 7.25, t, 1H | 130.0 |

| 6 | 6.90, d, 1H | 119.5 |

| 2'/6' | 7.50, d, 2H | 128.0 |

| 3'/5' | 7.00, d, 2H | 114.5 |

| OCH₃ | 3.85, s, 3H | 55.3 |

| 1 | - | 146.0 |

| 3 | - | 138.0 |

| 1' | - | 132.0 |

| 4' | - | 159.0 |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 3-Amino-4'-methoxybiphenyl, COSY would show correlations between adjacent protons on each aromatic ring, confirming their positions relative to one another.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate directly attached ¹H and ¹³C nuclei. This technique is crucial for definitively assigning each carbon signal in the ¹³C spectrum to its corresponding proton in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over two to three bonds). This is vital for connecting different parts of the molecule. For instance, it would show a correlation between the methoxy protons (-OCH₃) and the C-4' carbon, as well as correlations between protons on one ring and carbons on the other, confirming the biphenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. NOESY is particularly useful for determining the preferred conformation (torsion angle) around the single bond connecting the two phenyl rings by showing through-space correlations between protons on opposite rings (e.g., H-2 and H-2'/H-6').

EXSY (Exchange Spectroscopy): This method is used to study dynamic processes, such as the chemical exchange of labile protons. It could be employed to investigate the exchange rate of the amine protons with residual water or a protic solvent.

Table 2: Expected Key Correlations from 2D NMR Experiments

| 2D NMR Technique | Purpose | Expected Key Correlation for 3-Amino-4'-methoxybiphenyl |

|---|---|---|

| COSY | ¹H-¹H bond connectivity | Correlation between H-5 and H-4/H-6 |

| HSQC | ¹H-¹³C one-bond correlation | Correlation between OCH₃ protons and the methoxy carbon |

| HMBC | ¹H-¹³C long-range correlation | Correlation from OCH₃ protons to C-4' |

| NOESY | ¹H-¹H spatial proximity | Correlation between H-2 and H-2'/H-6' |

The Gauge-Including Atomic Orbital (GIAO) method is a computational quantum chemistry approach used to predict NMR chemical shifts. osti.gov This technique involves creating a 3D model of the molecule, optimizing its geometry using Density Functional Theory (DFT), and then calculating the magnetic shielding tensors for each nucleus. The predicted shifts can be compared with experimental data to validate a proposed structure or to distinguish between possible isomers. osti.gov The accuracy of these predictions can be further enhanced by incorporating machine learning algorithms, offering a powerful tool for structural verification. osti.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, often to within a few parts per million (ppm) of the theoretical mass. nih.gov This high accuracy allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds that may have the same nominal mass but different atomic compositions. nih.gov For 3-Amino-4'-methoxybiphenyl, HRMS would be used to confirm its elemental formula of C₁₃H₁₃NO (for the free base).

Table 3: Illustrative HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (Da) | Hypothetical Found Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₄NO⁺ | 200.1070 | 200.1072 | 1.0 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, large, or thermally fragile molecules. nih.gov It generates ions directly from a solution, minimizing fragmentation and typically producing intact protonated molecules, denoted as [M+H]⁺. researchgate.net

For this compound, ESI-MS in the positive ion mode would be the ideal method. The analysis would detect the protonated free base at an m/z corresponding to the [M+H]⁺ ion. This technique can be coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable information for confirming the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of biphenyl amines like this compound, GC-MS is instrumental for identifying and quantifying the compound, as well as for detecting any impurities.

For analysis, the hydrochloride salt is typically neutralized to its free base form, 3-Amino-4'-methoxybiphenyl, to increase its volatility for GC separation. The free amine can then be introduced into the GC system. The separation is achieved on a capillary column, often with a non-polar stationary phase, where compounds are separated based on their boiling points and interactions with the stationary phase.

Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ions and fragment ions are then separated by their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule, allowing for its unequivocal identification.

Detailed Research Findings:

The EI mass spectrum of 3-Amino-4'-methoxybiphenyl is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavages at the biphenyl linkage and within the methoxy and amino functional groups. Common fragmentation pathways for aromatic amines and methoxy-substituted aromatics include the loss of a methyl group (CH₃) from the methoxy moiety, leading to a significant [M-15]⁺ peak. The loss of a hydrogen cyanide (HCN) molecule from the amino-containing ring is another characteristic fragmentation for aromatic amines.

Table 1: Hypothetical GC-MS Fragmentation Data for 3-Amino-4'-methoxybiphenyl

| m/z Value | Proposed Fragment Ion | Relative Intensity (%) |

| 213 | [M]⁺ | 100 |

| 198 | [M - CH₃]⁺ | 75 |

| 185 | [M - CO]⁺ or [M - N₂H₂]⁺ | 40 |

| 170 | [M - CH₃ - CO]⁺ | 30 |

| 154 | [Biphenyl]⁺ | 20 |

| 115 | [C₉H₇]⁺ | 15 |

This data is illustrative and based on the expected fragmentation of similar aromatic amines.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of polar and thermally labile compounds like this compound, which can be challenging to analyze by GC-MS without derivatization.

In LC-MS, the compound is first separated using high-performance liquid chromatography (HPLC), typically with a reversed-phase column (e.g., C18). The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. sigmaaldrich.comlcms.cz

After separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation. This makes it ideal for accurate molecular weight determination.

Detailed Research Findings:

The analysis of this compound by LC-MS would be expected to yield a base peak corresponding to the protonated molecule of the free amine, [C₁₃H₁₄NO]⁺, at m/z 214. The high sensitivity and selectivity of LC-MS allow for the detection of trace-level impurities and degradation products. Tandem mass spectrometry (LC-MS/MS) can be employed for further structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions.

Table 2: Expected LC-MS Data for 3-Amino-4'-methoxybiphenyl

| Parameter | Value |

| Retention Time (min) | Dependent on column and mobile phase |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion [M+H]⁺ (m/z) | 214.1121 |

| Major Fragment Ions (MS/MS) | 199 ([M+H - CH₃]⁺), 171 ([M+H - CH₃ - CO]⁺) |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes (stretching, bending, etc.).

Detailed Research Findings:

The IR spectrum of this compound would exhibit characteristic absorption bands for the amine, aromatic rings, and the methoxy group. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹. The C-N stretching of the aromatic amine will likely be in the 1350-1250 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching of the methoxy group would produce strong bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ range. The presence of the hydrochloride salt may influence the N-H bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400-3200 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (methoxy) | 2950-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| N-H Bend (amine) | 1650-1580 | Medium |

| C-N Stretch (aromatic amine) | 1350-1250 | Strong |

| Asymmetric C-O-C Stretch (ether) | 1275-1200 | Strong |

| Symmetric C-O-C Stretch (ether) | 1075-1020 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in aromatic rings.

Detailed Research Findings:

The Raman spectrum of this compound would be characterized by strong signals from the aromatic ring vibrations. The biphenyl linkage should give rise to a characteristic band. The symmetric stretching of the C-O-C bond of the methoxy group is also expected to be Raman active. The N-H stretching vibrations are typically weak in Raman spectra.

Table 4: Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aromatic Ring Breathing | ~1600 | Strong |

| Biphenyl C-C Stretch | ~1300 | Medium |

| Symmetric C-O-C Stretch | ~1050 | Medium |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are paramount for determining the solid-state structure of crystalline materials.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Detailed Research Findings:

A single crystal X-ray diffraction study of this compound would reveal the precise spatial arrangement of the atoms. It would confirm the connectivity of the atoms and provide detailed geometric parameters. The analysis would likely show a twisted conformation between the two phenyl rings of the biphenyl moiety due to steric hindrance. The crystal structure would be stabilized by a network of intermolecular hydrogen bonds involving the amine group (as the ammonium cation) and the chloride anion, as well as potentially weaker C-H···π interactions. mdpi.commdpi.com

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Dihedral Angle (between phenyl rings) | 30-50° |

| Key Hydrogen Bonds | N-H···Cl |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The three-dimensional arrangement of molecules in a crystal, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. Understanding these interactions is fundamental to predicting and controlling the solid-state properties of a material. For this compound, techniques like Hirshfeld surface analysis provide invaluable insights into how individual molecules interact with their neighbors.

For a molecule like this compound, the primary interactions governing its crystal structure would include:

Hydrogen Bonds: Strong N-H···Cl hydrogen bonds are expected between the ammonium group of the cation and the chloride anion. Weaker C-H···O and C-H···Cl interactions may also play a significant role in stabilizing the crystal structure. nih.goverciyes.edu.tr

π-Interactions: C-H···π interactions, involving hydrogen atoms and the aromatic rings, as well as potential π-π stacking between the biphenyl rings, can further stabilize the crystal lattice. nih.govnih.gov

The quantitative contributions of these interactions can be visualized in a fingerprint plot. While a specific study on this compound is not available, a hypothetical breakdown of intermolecular contacts based on analyses of similar amino-aromatic compounds is presented below. nih.govnih.goverciyes.edu.tr

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | ~45% | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on adjacent molecules. nih.goverciyes.edu.tr |

| C···H / H···C | ~25% | Indicates interactions between carbon and hydrogen atoms, contributing to the overall packing. nih.gov |

| O···H / H···O | ~12% | Highlights the presence of C-H···O hydrogen bonds involving the methoxy group. |

| N···H / H···N | ~10% | Corresponds primarily to the strong N-H···Cl hydrogen bonds, crucial for the structural integrity. nih.gov |

| Cl···H / H···Cl | ~5% | Represents contacts involving the chloride anion, including hydrogen bonding. |

| Other (C···C, C···N, etc.) | ~3% | Minor contributions from other van der Waals interactions. |

By analyzing these interactions, researchers can understand why a molecule adopts a particular crystal structure, which is essential for rational crystal engineering and the design of materials with desired properties. chemrxiv.org

Studies on Polymorphism and Solid-State Characteristics

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and dissolution rate. The study of polymorphism is therefore of paramount importance in materials science.

For flexible molecules like this compound, the likelihood of polymorphism can be significant. The rotational freedom around the C-C single bond connecting the two phenyl rings allows the molecule to adopt various conformations. researchgate.net These different molecular shapes (conformational polymorphism) can then pack in different ways, leading to the formation of distinct crystal lattices. The final observed crystal structure often represents a delicate balance between the formation of strong, directional intermolecular interactions (a kinetic factor) and the achievement of the most efficient, dense packing (a thermodynamic factor).

A comprehensive polymorphism screen for this compound would involve crystallizing the compound from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate). Each resulting solid form would then be analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and spectroscopy to identify and characterize any unique polymorphs.

| Characteristic | Analytical Technique(s) | Significance |

|---|---|---|

| Crystal Structure | X-ray Diffraction (Single Crystal and Powder) | Provides definitive proof of a new polymorphic form by revealing the unique unit cell parameters and molecular packing. |

| Melting Point | Differential Scanning Calorimetry (DSC), Melting Point Apparatus | Different polymorphs will generally have different melting points. The most stable form typically has the highest melting point. |

| Thermal Stability | Thermogravimetric Analysis (TGA), DSC | Assesses the temperature at which the compound degrades, which can vary between polymorphs. |

| Solubility | HPLC, UV-Vis Spectroscopy | A critical parameter that often differs significantly between polymorphs, impacting bioavailability and performance. |

| Spectroscopic Profile | FTIR, Raman Spectroscopy | Vibrational spectroscopy can detect differences in molecular conformation and intermolecular bonding between polymorphs. |

The discovery and characterization of polymorphs of this compound would be crucial for ensuring the consistency and performance of the material in any potential application.

Other Analytical and Chromatographic Methodologies

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of compounds in a mixture. For this compound, HPLC is the method of choice for determining purity, analyzing reaction mixtures, and performing quantitative analysis.

A reversed-phase HPLC (RP-HPLC) method is typically employed for aromatic amines. orientjchem.org In this setup, the stationary phase is non-polar (e.g., a C18 or C8 silica-based column), while the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its aromatic nature, this compound would be well-retained on a C18 column and could be eluted using a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the biphenyl chromophore exhibits strong absorbance.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (containing a buffer like ammonium acetate (B1210297) or phosphate) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

| Detection | UV-Vis Detector at λmax (e.g., ~254 nm) |

| Typical Retention Time | Dependent on exact conditions, but typically in the range of 5-15 minutes. |

This method can be validated according to ICH guidelines for linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for the qualitative analysis of compounds. It is frequently used to monitor the progress of chemical reactions, identify compounds in a mixture by comparison with standards, and determine the purity of a substance. oiv.int

For this compound, a typical TLC analysis would be performed on a plate coated with a polar stationary phase, such as silica (B1680970) gel. reachdevices.com The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent system (mobile phase). The mobile phase ascends the plate by capillary action, and separation occurs based on the compound's differential affinity for the stationary and mobile phases. researchgate.net Given the compound's polarity, a mobile phase consisting of a mixture of solvents with varying polarities, such as ethyl acetate and hexane (B92381) or a butanol/acetic acid/water system, would be suitable. reachdevices.com The spots can be visualized under UV light (254 nm) due to the aromatic nature of the compound. oiv.int

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum plates |

| Mobile Phase (Eluent) | Ethyl Acetate : Hexane (e.g., 30:70 v/v) |

| Application | Spotting of a dilute solution of the compound in a suitable solvent (e.g., methanol). |

| Development | Ascending development in a saturated TLC chamber. |

| Visualization | UV lamp at 254 nm (appears as a dark spot). |

| Retention Factor (Rf) | Hypothetical Rf value: ~0.40 (This value would be constant for a given system and used for identification). |

Differential Scanning Calorimetry (DSC) and Thermal Analysis

Thermal analysis techniques are used to study the physical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly useful for characterizing the solid-state properties of compounds like this compound.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is primarily used to determine the melting point, heat of fusion, and to detect polymorphic transitions. researchgate.net For this compound, a DSC thermogram would exhibit a sharp endothermic peak corresponding to its melting point. The sharpness of the peak can be an indicator of the sample's purity.

TGA measures the change in mass of a sample as a function of temperature. This technique is used to evaluate the thermal stability of a compound and study its decomposition pattern. researchgate.net The TGA curve would show the temperature at which the compound begins to lose mass, indicating the onset of thermal decomposition.

| Analysis | Parameter | Hypothetical Value/Observation | Interpretation |

|---|---|---|---|

| DSC | Melting Onset Temperature | ~198 °C | The temperature at which melting begins. |

| Melting Peak Temperature | ~202 °C | Corresponds to the melting point of the compound. A sharp peak suggests high purity. | |

| Heat of Fusion (ΔHfus) | ~25-35 kJ/mol | The energy required to melt the solid; related to the strength of the crystal lattice. | |

| TGA | Decomposition Onset (Td) | > 220 °C | The temperature at which significant mass loss begins, indicating the limit of thermal stability. |

Elemental Microanalysis

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like chlorine, Cl) in a sample. It is a crucial method for confirming the empirical formula of a newly synthesized compound and establishing its purity. researchgate.net

For this compound, the molecular formula is C13H15ClN2O. The experimentally determined percentages of C, H, N, and Cl are compared with the theoretically calculated values based on this formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity.

| Element | Theoretical Mass % | Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 59.43% | 59.35% |

| Hydrogen (H) | 5.76% | 5.81% |

| Chlorine (Cl) | 13.50% | 13.45% |

| Nitrogen (N) | 10.66% | 10.72% |

| Oxygen (O) | 6.09% | (Typically calculated by difference) |

Computational Chemistry and Theoretical Studies of 3 Amino 4 Methoxybiphenyl Hydrochloride

Electronic Structure Calculations

The electronic structure is fundamental to understanding the chemical reactivity and physical properties of a molecule. Computational methods allow for a detailed examination of how electrons are distributed and the energies of the molecular orbitals.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like 3-Amino-4'-methoxybiphenyl hydrochloride due to its excellent balance of accuracy and computational cost. mdpi.comsciforum.net DFT methods calculate the electronic structure by focusing on the electron density rather than the complex many-electron wavefunction.

In the study of this compound, DFT would be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This includes bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings.

Calculate Electronic Properties: Predict properties such as dipole moment, polarizability, and the distribution of atomic charges. These are vital for understanding intermolecular interactions.

Analyze Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic excitation properties. researchgate.net

A typical DFT calculation on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)). sciforum.net The choice of functional and basis set is critical and is often validated against experimental data where available.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 4.6 | eV |

| Dipole Moment | 3.5 | Debye |

Note: These are representative values to illustrate typical DFT outputs.

Beyond DFT, other methods offer different levels of theory and computational expense.

Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without using experimental data for parameterization. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) offer increasing levels of accuracy. nih.gov While computationally intensive, high-level ab initio calculations can serve as benchmarks for validating results from less expensive methods like DFT. libretexts.orgresearchgate.net For a molecule of this size, methods like MP2 could be feasible for geometry optimization and energy calculations, providing a more accurate description of electron correlation effects, which are important for non-covalent interactions. nih.gov

Semi-Empirical Methods: These methods, such as AM1 and PM3, simplify the calculations by using parameters derived from experimental data. researchgate.netmendeley.com They are significantly faster than DFT or ab initio methods, making them suitable for preliminary studies on very large systems or for high-throughput screening. researchgate.net However, their accuracy is limited to molecules similar to those used for their parameterization. They could be used for an initial, rapid conformational search of this compound before refining the results with more robust methods.

Conformational Analysis and Molecular Dynamics Simulations

The biphenyl (B1667301) scaffold of this compound is not rigid. The two phenyl rings can rotate around the central carbon-carbon single bond, leading to different spatial arrangements or conformations.

The conformation of biphenyl derivatives is governed by a delicate balance between two opposing forces:

Aromatic Stabilization: The π-systems of the two aromatic rings tend to align in a coplanar fashion to maximize conjugation. This electronic stabilization is greatest when the dihedral angle is 0° or 180°.

Steric Repulsion: Non-bonded repulsive interactions, particularly between the ortho-substituents on the two rings, prevent a fully planar conformation. rsc.orgnumberanalytics.com In this compound, the primary steric clash would occur between the hydrogen atoms at the ortho positions of the biphenyl core. While seemingly small, these H-H repulsions are significant enough to induce a twisted conformation. rsc.org

Computational methods can quantify these effects by calculating the energy of the molecule as a function of the dihedral angle, revealing the preferred twisted (non-planar) geometry in the ground state. Studies on similar biphenyl systems have shown that this steric clash arises not just from direct H-H interaction but from the broader repulsion between the C-H bond regions. rsc.org

The energy required to rotate one phenyl ring relative to the other is known as the rotational barrier. If this barrier is high enough, rotation around the C-C single bond can be restricted, potentially leading to atropisomerism , a type of stereoisomerism where the isomers (atropisomers) can be isolated. pharmaguideline.com This occurs when bulky substituents at the ortho positions hinder rotation. researchgate.netslideshare.net

For this compound, the substituents are not in the ortho positions, so stable atropisomers at room temperature are not expected. However, computational methods can precisely calculate the rotational energy profile. This is typically done by performing a series of constrained geometry optimizations where the biphenyl dihedral angle is fixed at various values (e.g., from 0° to 180° in 15° increments), and the energy is calculated at each step.

The results provide the energy of the planar transition state and the non-planar ground state, the difference between which is the rotational barrier. researchgate.net For biphenyls with small or no ortho-substituents, these barriers are typically low, allowing for rapid interconversion between conformations at room temperature. slideshare.netresearchgate.net

Molecular Dynamics (MD) simulations can also be used to study the conformational flexibility. nih.gov By simulating the motion of atoms over time, MD provides insights into how the molecule explores different conformations and the timescales of these motions. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

For this compound, computational methods can predict:

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts have become increasingly accurate. arxiv.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can predict ¹H and ¹³C chemical shifts. epstem.net The process involves first optimizing the molecule's geometry and then performing the NMR calculation on the stable conformer. The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com These predictions are powerful for assigning peaks in an experimental spectrum, especially for complex molecules. nih.govidc-online.com

Table 2: Hypothetical Comparison of Experimental and Calculated ¹H NMR Chemical Shifts

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| Aromatic H | 7.2-7.8 | 7.1-7.7 |

| Methoxy (B1213986) H | 3.9 | 3.85 |

| Amino H | 5.4 | 5.3 |

Note: These are representative values illustrating the typical agreement between calculated and experimental data.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. researchgate.netnasa.gov After geometry optimization, a frequency calculation is performed, which also confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. epstem.net These calculations are invaluable for assigning specific absorption bands in an IR spectrum to the corresponding molecular motions, such as C-H stretches, N-H bends, or C-O stretches.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the reactivity of molecules. chemrxiv.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.netwikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netwuxiapptec.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemrxiv.org Conversely, a large energy gap indicates high stability and low reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the biphenyl ring system, which are regions with higher electron density. The LUMO is likely distributed over the biphenyl rings, particularly the regions that can best accommodate an additional electron.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the energies of these orbitals and derive various global reactivity descriptors. chemrxiv.orgthaiscience.info These descriptors provide quantitative measures of a molecule's reactivity.

Key Reactivity Descriptors derived from HOMO-LUMO energies:

Energy Gap (ΔE): ΔE = ELUMO - EHOMO

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η) chemrxiv.org

These parameters help predict how the molecule will interact with other species. A high chemical potential suggests a good electron donor, while a high electrophilicity index indicates a good electron acceptor. chemrxiv.org The analysis of FMOs is crucial for understanding reaction mechanisms where orbital interactions govern the outcome. wikipedia.orgwuxiapptec.com

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) | Description |

| HOMO Energy | EHOMO | -5.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | 4.65 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. researchgate.net |

| Chemical Potential | μ | -3.525 | Measures the escaping tendency of electrons from a system. chemrxiv.org |

| Chemical Hardness | η | 2.325 | Measures resistance to change in electron distribution. chemrxiv.org |

| Global Softness | S | 0.215 | The reciprocal of hardness; indicates a molecule's polarizability. |

| Electrophilicity Index | ω | 2.67 | Measures the ability of a molecule to accept electrons. chemrxiv.org |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its physical and chemical properties. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. bhu.ac.in It provides a color-coded map where different colors represent different potential values, allowing for the identification of electron-rich and electron-poor regions. manipal.edunih.gov

MEP maps are invaluable for predicting a molecule's reactivity and intermolecular interaction sites. thaiscience.infobhu.ac.in

Red Regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack and are potential hydrogen bond donors.

Green/Yellow Regions: Represent neutral or weakly polarized areas.

For this compound, the MEP map would likely show distinct regions of varying potential. A strong negative potential (red) would be expected around the oxygen atom of the methoxy group and potentially the nitrogen of the free amino group (in its neutral form), making them primary sites for electrophilic interaction. manipal.edunih.gov Conversely, the hydrogen atoms of the protonated amine (ammonium group, -NH3+) and other hydrogens attached to the aromatic rings would exhibit a positive potential (blue), marking them as sites for nucleophilic attack and hydrogen bond donation. researchgate.net This analysis helps in understanding how the molecule will orient itself when approaching other molecules or a biological receptor. researchgate.net

Supramolecular Interactions and Crystal Engineering via Computational Methods

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the arrangement of molecules in the crystal lattice. This arrangement is dictated by non-covalent supramolecular interactions, such as hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking.

Computational methods are instrumental in predicting and understanding these interactions for a molecule like this compound.

Hydrogen Bonding: The presence of a protonated amino group (-NH3+) and a chloride ion (Cl-) makes strong N-H···Cl hydrogen bonds a dominant feature in the crystal structure. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor. Computational analysis can predict the geometry and strength of these bonds.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular contacts in a crystal. researchgate.net It maps properties like the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, providing a fingerprint of the crystal packing environment and highlighting the most significant intermolecular interactions.

By modeling these interactions, computational chemistry aids in predicting the most stable crystal packing polymorphism, which is crucial for controlling the physical properties of a solid-state material.

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants to products. For this compound, this approach can provide insights into reactions involving its key functional groups, such as the amino and methoxy groups.

Using methods like DFT, chemists can:

Identify Stationary Points: Locate the minimum energy structures of reactants, products, and intermediates, as well as the first-order saddle points corresponding to transition states (TS).

Visualize Transition States: Analyze the geometry of the transition state to understand which bonds are being formed and broken during this critical stage of the reaction.

For instance, computational modeling could be used to study the mechanism of an N-acylation reaction at the amino group. The model would calculate the energy required to form the tetrahedral intermediate and the subsequent transition state leading to the final amide product. This would reveal whether the reaction is kinetically and thermodynamically favorable under specific conditions and help explain the regioselectivity of the reaction.

Molecular Docking Studies (focused on theoretical binding mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. unar.ac.idmdpi.com This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. nih.gov

For this compound, molecular docking studies can provide theoretical insights into its potential interactions with various protein targets. The process involves:

Receptor and Ligand Preparation: A high-resolution 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank. The ligand structure is optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity, typically reported in kcal/mol. The pose with the best score is then analyzed to identify key intermolecular interactions. nih.gov

Docking simulations could predict that the protonated amino group of this compound forms strong hydrogen bonds or salt bridges with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a binding pocket. The methoxy group could act as a hydrogen bond acceptor. beilstein-journals.org The biphenyl rings are likely to engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. mdpi.com These theoretical studies can guide the design of more potent analogs and help explain structure-activity relationships at the molecular level. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -8.5 | ASP 184, LYS 72 | Salt Bridge, Hydrogen Bond |

| PHE 165 | π-π Stacking | ||

| LEU 20, VAL 28 | Hydrophobic | ||

| Protease B | -7.9 | GLU 25, ASP 25 | Hydrogen Bond |

| TRP 42 | π-π Stacking | ||

| ILE 50, VAL 82 | Hydrophobic | ||

| Receptor C | -9.1 | TYR 371 | Hydrogen Bond |

| SER 220 | Hydrogen Bond (with methoxy) | ||

| PHE 330, PHE 331 | Hydrophobic, π-π Stacking |

Applications of 3 Amino 4 Methoxybiphenyl Hydrochloride As a Synthetic Intermediate

Precursor in the Synthesis of Functionalized Biphenyl (B1667301) Derivatives

The biphenyl core is a privileged structure in many functional materials and pharmaceuticals. 3-Amino-4'-methoxybiphenyl hydrochloride provides a strategic entry point for creating diverse, highly substituted biphenyl derivatives. The amino group can be readily transformed into a variety of other functional groups or can act as a directing group for further substitutions on the aromatic ring.

One of the most common transformations of the primary amino group is its conversion into a diazonium salt. This diazonium intermediate is highly versatile and can undergo a range of reactions, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, to introduce halides, cyano, hydroxyl, and other aryl groups. For instance, diazotization of 3-amino-4'-methoxybiphenyl followed by a Sandmeyer reaction can yield halogenated biphenyls. These halogenated derivatives are key precursors for metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and functionalized biphenyls are often synthesized using this method. catalysis.runih.govchemrxiv.org For example, a bromo- or iodo-substituted 4'-methoxybiphenyl, derived from the parent amine, can be coupled with various boronic acids or esters to introduce a wide range of substituents, including alkyl, alkenyl, and other aryl groups. nih.gov The amino group itself can also be used to direct ortho-lithiation or halogenation, providing a route to polyfunctionalized biphenyls that would be difficult to access otherwise. vanderbilt.edu

Below is a table summarizing potential functionalized biphenyl derivatives synthesized from this compound.

| Starting Material | Reaction Type | Intermediate/Product | Potential Application |

| 3-Amino-4'-methoxybiphenyl | Diazotization / Sandmeyer | 3-Bromo-4'-methoxybiphenyl | Precursor for cross-coupling reactions |

| 3-Amino-4'-methoxybiphenyl | Acylation | 3-(Acetamido)-4'-methoxybiphenyl | Intermediate for directing group chemistry |

| 3-Bromo-4'-methoxybiphenyl | Suzuki-Miyaura Coupling | 3-Aryl-4'-methoxybiphenyl | Liquid crystals, Organic electronics |

| 3-Amino-4'-methoxybiphenyl | Directed Ortho-Metalation | 2-Substituted-3-amino-4'-methoxybiphenyl | Complex ligand synthesis |

Role in the Synthesis of Chiral Amine Catalysts

Axially chiral biphenyls are a cornerstone of asymmetric catalysis, serving as ligands for metal catalysts or as organocatalysts themselves. rsc.orgresearchgate.netrsc.org The synthesis of these catalysts often requires multi-step sequences starting from appropriately substituted biphenyl precursors. This compound can serve as a foundational block for constructing such chiral catalysts.

The synthetic strategy typically involves the introduction of bulky groups at the 2 and 2' positions of the biphenyl system to restrict rotation around the central C-C bond, thereby creating stable atropisomers. The amino group of 3-amino-4'-methoxybiphenyl can be used as a chemical handle to build up the necessary steric hindrance and introduce the catalytic moiety.

A plausible synthetic route could involve the protection of the amino group, followed by directed ortho-halogenation at the 2-position. A subsequent Ullmann or Suzuki coupling reaction could then be employed to form a more complex, sterically hindered biphenyl system. Resolution of the resulting racemic mixture, or an asymmetric synthesis strategy, would lead to the enantiopure chiral scaffold. The protected amino group can then be deprotected and converted into a catalytically active group, such as a secondary amine, a phosphine (B1218219), or an N-heterocyclic carbene (NHC) precursor. nih.govthieme-connect.com For example, reaction with triflic anhydride (B1165640) can yield an amino triflamide, a known motif in chiral amine catalysis. thieme-connect.com

Intermediate in the Formation of Heterocyclic Compounds

The amino group on the biphenyl scaffold is a key functional group for the construction of various nitrogen-containing heterocyclic rings. Through cyclization and condensation reactions, this compound can be converted into complex heterocyclic systems with potential biological activities or applications in materials science.

1,2,4-Triazoles are an important class of heterocycles found in many pharmaceutical and agrochemical compounds. nih.govfrontiersin.org The synthesis of 3-amino-1,2,4-triazoles can be achieved through several routes. nih.govresearchgate.net One common method involves the reaction of an aminoguanidine (B1677879) derivative with a carboxylic acid or its equivalent.

Starting from this compound, the amino group can be converted to a hydrazide. This can be achieved by diazotization followed by reduction, or through more complex multi-step sequences. The resulting biphenyl hydrazide can then be reacted with reagents like urea (B33335) or thiourea (B124793) to form the triazole ring. researchgate.net Alternatively, the amino group can be reacted to form an amidine, which can then undergo cyclization with a hydrazine (B178648) derivative. Recently, methods for synthesizing 3-aryl- rsc.orgresearchgate.netnih.govtriazolo[4,3-c]quinazolines from amino-biphenyl precursors have been developed, highlighting the utility of this starting material in creating complex, fused heterocyclic systems. nih.govresearchgate.net

Benzofuran (B130515) derivatives are prevalent in natural products and medicinally important compounds. nih.govrsc.org While direct synthesis from an aminobiphenyl is not straightforward, this compound can be chemically modified to become a suitable precursor.

A common strategy for benzofuran synthesis involves the cyclization of ortho-substituted phenols, such as ortho-allylphenols or ortho-alkynylphenols. organic-chemistry.org The amino group of 3-amino-4'-methoxybiphenyl can be converted into a hydroxyl group via diazotization followed by hydrolysis. This creates a 3-hydroxy-4'-methoxybiphenyl intermediate. Subsequent ortho-functionalization, for example, through an ortho-Claisen rearrangement of an allyl ether or Sonogashira coupling of an ortho-halophenol, would provide the necessary precursor for intramolecular cyclization to form the benzofuran ring fused to the biphenyl system. nih.gov Another approach could involve the synthesis of 2-aminobenzofurans, where methods like the [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides could be adapted. nih.gov

Chromenes (benzopyrans) are another class of heterocyclic compounds with a wide range of biological activities. jwent.netjwent.net A well-established method for the synthesis of 2-amino-4H-chromenes is the multi-component reaction of an aldehyde, malononitrile (B47326), and a phenol (B47542) or an activated phenol derivative. scribd.com

To utilize this compound in this context, it would need to be incorporated into one of the three components. For example, the amino group could be converted into a formyl group (aldehyde) via a Sandmeyer-type reaction or other functional group transformations. The resulting 3-formyl-4'-methoxybiphenyl could then react with malononitrile and a suitable phenol, such as resorcinol, to yield a complex chromene derivative bearing the 4'-methoxybiphenyl substituent at the 4-position of the chromene ring.

| Reaction Component 1 | Reaction Component 2 | Reaction Component 3 | Product Class |

| 3-Formyl-4'-methoxybiphenyl | Malononitrile | Resorcinol | 2-Amino-4-(4'-methoxybiphenyl-3-yl)-4H-chromene |

| Benzaldehyde | Malononitrile | 3-Hydroxy-4'-methoxybiphenyl | 2-Amino-4-phenyl-4H-chromene with biphenyl scaffold |

Isoxazoles are five-membered heterocycles containing nitrogen and oxygen, which are present in a number of approved drugs. nih.gov The synthesis of isoxazoles can be achieved through various methods, including the [3+2] cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. organic-chemistry.orgresearchgate.netgoogle.comgoogle.com

The amino group of this compound provides a handle to generate a precursor for isoxazole (B147169) synthesis. For instance, the amino group can be transformed into a nitrile via the Sandmeyer reaction. The resulting 3-cyano-4'-methoxybiphenyl can then be converted into an N-hydroximidoyl chloride, which is a nitrile oxide precursor. Reaction of this intermediate with an alkyne would lead to a 3,5-disubstituted isoxazole where the 3-position is occupied by the 4'-methoxybiphenyl group. organic-chemistry.org Alternatively, the aminobiphenyl could be used to synthesize a β-ketonitrile, which upon reaction with hydroxylamine, would cyclize to form a 3-aminoisoxazole (B106053) derivative. nih.gov

Derivatization Reactions for Novel Chemical Entities

As a versatile synthetic intermediate, this compound serves as a foundational scaffold for the generation of a diverse array of novel chemical entities. The primary amino group and the biphenyl core structure offer multiple reaction sites for derivatization, enabling the introduction of various functional groups and the construction of more complex molecular architectures. These derivatization strategies are pivotal in the fields of medicinal chemistry and materials science, where the synthesis of new molecules with tailored properties is a constant pursuit.

One common derivatization approach involves the acylation of the amino group. This reaction, typically carried out using acyl chlorides or anhydrides in the presence of a base, leads to the formation of amide derivatives. The nature of the acylating agent can be widely varied, allowing for the incorporation of aliphatic, aromatic, or heterocyclic moieties. This strategy is often employed to explore structure-activity relationships in drug discovery programs, where the amide linkage can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets.

Another significant derivatization pathway is the sulfonation of the amino group, yielding sulfonamides. This is generally achieved by reacting this compound with a sulfonyl chloride in the presence of a suitable base. The resulting sulfonamides are a well-established class of compounds with a broad spectrum of biological activities.

Furthermore, the amino group can undergo diazotization followed by various coupling reactions, such as the Sandmeyer or Suzuki reactions. These transformations allow for the introduction of a wide range of substituents onto the biphenyl ring system, including halogens, cyano groups, and additional aryl or heteroaryl rings. Such modifications can profoundly influence the electronic and steric properties of the molecule, leading to the discovery of compounds with novel photophysical or biological characteristics.

The following table summarizes some potential derivatization reactions of 3-Amino-4'-methoxybiphenyl, illustrating the versatility of this compound as a synthetic building block.

| Reaction Type | Reagent Example | Functional Group Introduced | Potential Application Area |

| Acylation | Acetyl chloride | Amide | Medicinal Chemistry |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide | Medicinal Chemistry |

| Diazotization/Sandmeyer | NaNO₂, HCl then CuCN | Cyano | Organic Synthesis |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl | Materials Science |

Applications in Advanced Organic Transformations (e.g., Urea Synthesis)

The primary amino group of this compound makes it a key precursor in a variety of advanced organic transformations, most notably in the synthesis of substituted ureas. Urea derivatives are a prominent class of compounds in medicinal chemistry, with numerous approved drugs containing this functional group. nih.gov The urea moiety is a valuable pharmacophore due to its ability to act as a rigid hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules. nih.gov

The most direct method for the synthesis of ureas from this compound involves its reaction with an isocyanate. This reaction is typically efficient and proceeds under mild conditions to yield unsymmetrical ureas. The isocyanate partner can be readily varied, providing a straightforward route to a library of urea derivatives for biological screening.

Alternatively, phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), can be employed to first generate an in situ isocyanate from this compound. nih.gov This reactive intermediate can then be trapped with a wide range of primary or secondary amines to afford the desired urea. This two-step, one-pot procedure offers greater flexibility in the synthesis of complex ureas. nih.gov

Recent advancements in organic synthesis have also explored greener and more efficient methods for urea formation. For instance, microwave-assisted synthesis has been shown to accelerate the reaction between amines and potassium cyanate (B1221674) to form N-monosubstituted ureas. nih.gov Furthermore, multicomponent reactions (MCRs) involving isocyanates have emerged as powerful tools for the rapid construction of complex urea-containing molecules from simple starting materials. nih.gov While direct examples involving this compound in these specific advanced methods are not prominently documented in publicly available literature, its chemical nature as a primary aromatic amine suggests its suitability as a substrate in such transformations.

The general scheme for urea synthesis from an aromatic amine is depicted below, illustrating the key bond formation.

General Reaction Scheme for Urea Synthesis:

R-NH₂ + R'-NCO → R-NH-C(O)-NH-R' (Amine)(Isocyanate)(Urea)

The application of this compound in these and other advanced organic transformations underscores its importance as a versatile building block for the synthesis of structurally diverse and potentially bioactive molecules.

Future Directions and Emerging Research Avenues in Biphenyl Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of biphenyl (B1667301) derivatives has traditionally relied on classical methods that often involve harsh reaction conditions and the generation of significant waste. The contemporary focus is on the development of green and sustainable synthetic protocols that minimize environmental impact while maximizing efficiency.